3,5-dimethoxy-N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzamide
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Overview
Description
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole compounds, due to their aromaticity, have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . When these molecules enter physiological systems, they may activate or stop biochemical pathways and enzymes or stimulate or block receptors in the biological systems .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Pharmacological Activities
- A study by Lynch et al. (2006) involved the synthesis of compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, showing anti-inflammatory activity. This research underscores the potential of thiazole derivatives in medicinal chemistry, particularly in developing anti-inflammatory agents (Lynch et al., 2006).
- Navarrete-Vázquez et al. (2012) synthesized ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives, exhibiting inhibitory activity against protein tyrosine phosphatase 1B, highlighting the role of thiazolyl derivatives in addressing metabolic disorders (Navarrete-Vázquez et al., 2012).
Antimicrobial and Antifungal Potential
- Narayana et al. (2004) reported on the synthesis of new thiazol-5-yl benzamides with antifungal properties. Their study reveals the application of thiazole derivatives in developing new antifungal agents (Narayana et al., 2004).
- Chawla's (2016) research on thiazole derivatives further emphasizes their antimicrobial efficacy, highlighting the broad spectrum of biological activities of these compounds (Chawla, 2016).
Anticancer Properties
- Ravinaik et al. (2021) explored the synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating significant anticancer activity, indicating the potential of thiazole derivatives in cancer therapy (Ravinaik et al., 2021).
Supramolecular Chemistry
- A study by Yadav and Ballabh (2020) on N-(thiazol-2-yl)benzamide derivatives as supramolecular gelators sheds light on the structural and functional versatility of thiazole compounds in the field of material science (Yadav & Ballabh, 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3,5-dimethoxy-N-[4-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S2/c1-24-12-5-10(6-13(8-12)25-2)15(23)21-17-19-11(9-27-17)7-14(22)20-16-18-3-4-26-16/h3-6,8-9H,7H2,1-2H3,(H,18,20,22)(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRMMNZJCWDEQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=NC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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